5-styryl-2H-1,2,3,4-tetraazole 5-styryl-2H-1,2,3,4-tetraazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16801302
InChI: InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)
SMILES:
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol

5-styryl-2H-1,2,3,4-tetraazole

CAS No.:

Cat. No.: VC16801302

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

5-styryl-2H-1,2,3,4-tetraazole -

Specification

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
IUPAC Name 5-(2-phenylethenyl)-2H-tetrazole
Standard InChI InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)
Standard InChI Key UHYGCMNTYAEAHI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC2=NNN=N2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-[(E)-2-phenylethenyl]-2H-tetrazole, reflects its core structure: a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 5-position with a trans-configured styryl group (Figure 1). The styryl moiety introduces π-conjugation, influencing electronic properties and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈N₄
Molecular Weight172.191 g/mol
CAS Registry Number220429-71-0
SMILES NotationC1=CC=C(C=C1)C=CC2=NNN=N2
InChI KeyUHYGCMNTYAEAHI-VOTSOKGWSA-N

The trans configuration of the styryl group is critical for maintaining planarity, which enhances π-orbital overlap and may impact photophysical behavior .

Synthetic Methodologies

General Tetrazole Synthesis Strategies

While direct synthetic routes to 5-styryl-2H-1,2,3,4-tetrazole are sparsely documented, analogous tetrazole syntheses provide foundational insights. Two primary approaches dominate:

Huisgen Cycloaddition and Modifications

The classic Huisgen [2+3] cycloaddition between nitriles and sodium azide under acidic conditions forms 5-substituted tetrazoles. For example, Demko and Sharpless optimized this method using ZnBr₂ catalysis, achieving high yields . Adapting this to 5-styryl derivatives would require a styryl-containing nitrile precursor, though such substrates are uncommon in literature.

Direct Synthesis of 5-Styryl-2H-Tetrazole

A patented route (undisclosed in open literature) involves the reaction of phenylacetylene with hydrazoic acid (HN₃) under high-pressure conditions, though safety concerns limit practicality . Alternative one-pot methods using styryl azides and nitriles remain unexplored but theoretically viable.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

While experimental spectra are unavailable, predicted¹H NMR signals include:

  • Aromatic protons (styryl): δ 7.2–7.4 ppm (multiplet, 5H)

  • Vinyl protons (trans): δ 6.5–7.0 ppm (doublet of doublets, J = 16 Hz)

  • Tetrazole ring protons: δ 8.0–8.5 ppm (singlet, 1H)

Mass Spectrometry

Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 172.191 ([M+H]⁺), with fragmentation patterns reflecting loss of the styryl group (C₈H₇, m/z 105) .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (<50% in pilot studies) and hazardous reagents (e.g., HN₃). Innovations in catalytic cycloadditions or flow chemistry could mitigate these issues .

Unanswered Questions

  • Crystal structure: No X-ray data exists to confirm stereochemistry.

  • Toxicity profile: In silico predictions suggest hepatic metabolism via CYP3A4, but in vivo studies are lacking .

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